- Synthesis of 2-Alkylidenepyrrolidines, Pyrroles, and Indoles by Condensation of Silyl Enol Ethers and 1,3-Bis-Silyl Enol Ethers with 1-Azido-2,2-dimethoxyethane and Subsequent Reductive CyclizationJournal of Organic Chemistry, 2005, 70(12), 4751-4761,
Cas no 936-12-9 (Ethyl 2-methyl-1H-pyrrole-3-carboxylate)
936-12-9 structure
Ethyl 2-methyl-1H-pyrrole-3-carboxylate
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Properties
Names and Identifiers
-
- Ethyl 2-methyl-1H-pyrrole-3-carboxylate
- Ethyl 2-methyl-3-pyrrolecarboxylate
- 1H-Pyrrole-3-carboxylicacid, 2-methyl-, ethyl ester
- 2-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID ETHYLESTER
- 2-Methylpyrrole-3-carboxylate
- Ethyl 2-Methylpyrrole-3-carboxylate
- Ethyl 2-methyl-1H-pyrrole-3-carboxylat
- Ethyl 2-methyl-1H-pyrrole-3-carboxylate (ACI)
- Pyrrole-3-carboxylic acid, 2-methyl-, ethyl ester (6CI, 7CI, 8CI)
- 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester
- 3-(Ethoxycarbonyl)-2-methylpyrrole
- 3-Ethoxycarbonyl-2-methyl-1H-pyrrole
- Ethyl 2-methylpyrrole-3-carboxylate
- NSC 81361
- SR-01000400508-1
- AM20120353
- BRD-K60838362-001-01-5
- 2-methyl-3-carbethoxy-pyrrole
- FS-3079
- FT-0649407
- ChemDiv3_000481
- HMS1474F19
- SMR000304693
- 3-carbethoxy-2-methylpyrrole
- SR-01000400508
- J-508673
- SY015706
- MLS000720164
- AC-25658
- NSC81361
- SCHEMBL1156163
- 3-ethoxycarbonyl-2-methylpyrrole
- BCP16120
- CCG-40446
- HMS2605J11
- 2-methylpyrrole-3-carboxylic acid ethyl ester
- 1H-Pyrrole-3-carboxylic acid, 2-methyl-, ethyl ester
- Ethyl2-methyl-1H-pyrrole-3-carboxylate
- CS-D1657
- DJDPDVJJTIGJTE-UHFFFAOYSA-N
- EU-0068212
- EN300-100936
- AKOS001600293
- MFCD00101795
- DTXSID20239476
- CHEMBL1892702
- 936-12-9
- NSC-81361
- DB-006186
- STK370626
- ALBB-018079
- +Expand
-
- MFCD00101795
- DJDPDVJJTIGJTE-UHFFFAOYSA-N
- 1S/C8H11NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h4-5,9H,3H2,1-2H3
- O(CC)C(C1C=CNC=1C)=O
Computed Properties
- 153.078979g/mol
- 0
- 1.3
- 1
- 2
- 3
- 153.078979g/mol
- 153.078979g/mol
- 42.1Ų
- 11
- 147
- 0
- 0
- 0
- 0
- 0
- 1
Experimental Properties
- 1.49980
- 42.09000
- 1.517
- 289.7°C at 760 mmHg
- 79-82°C
- 129℃
- 1.106
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Security Information
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Customs Data
- 2933990090
-
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Price
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt; 4 h, 80 °C; 80 °C → 20 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt
Reference
- The synthesis of pyrroles and oxazoles based on gold α-imino carbene complexesChemical Communications (Cambridge, 2016, 52(46), 7336-7339,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Ammonia
Reference
- The synthesis of 1,3-diazepine derivatives by the ring expansion of alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylatesCanadian Journal of Chemistry, 1977, 55(5), 895-905,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Gold(1+), (acetonitrile)[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-im… Solvents: Acetonitrile ; 14 h, rt
Reference
- Regioselective synthesis of functionalized pyrroles via gold(I)-catalyzed [3+2] cycloaddition of stabilized vinyl diazo derivatives and nitrilesAdvanced Synthesis & Catalysis, 2013, 355(10), 1948-1954,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Trimethylsilyl triflate ; rt
Reference
- Preparation of pyrroles by reaction of donor-acceptor cyclopropanes with nitriles in the presence of Lewis acid catalysts., United States, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Trimethylsilyl triflate Solvents: Acetonitrile ; 8 h, -40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- A Powerful New Strategy for Diversity-Oriented Synthesis of Pyrroles from Donor-Acceptor Cyclopropanes and NitrilesOrganic Letters, 2003, 5(26), 5099-5101,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Mesityl bromide , Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 1 h, 150 °C
Reference
- Efficient synthesis of pyrroles and 4,5,6,7-tetrahydroindoles via palladium-catalyzed oxidation of hydroxy-enaminesTetrahedron, 2006, 62(36), 8533-8538,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Mercuric chloride Solvents: Acetonitrile , Water
1.2 Reagents: Ammonium acetate
1.2 Reagents: Ammonium acetate
Reference
- Unsaturated sulfoxides in organic synthesis: a new general pyrrole synthesisJournal of the Chemical Society, 1994, (17), 2355-6,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Sodium ethoxide Solvents: Ethanol
1.3 Solvents: Water
1.4 Solvents: Dichloromethane
1.2 Reagents: Sodium ethoxide Solvents: Ethanol
1.3 Solvents: Water
1.4 Solvents: Dichloromethane
Reference
- Versatility of Weinreb amides in the Knorr pyrrole synthesisTetrahedron, 1999, 55(21), 6555-6566,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Dimethylformamide ; 20 °C
1.2 12 h, 20 °C
1.2 12 h, 20 °C
Reference
- Process for preparation of pyrrole derivatives, China, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ; 24 h, 150 °C
Reference
- Synthesis of 3-acylpyrroles, 3-(alkoxycarbonyl)pyrroles, 1,5,6,7-tetrahydro-4H-indol-4-ones and 3-benzoylpyridines based on Staudinger-aza-Wittig reactions of 1,3-dicarbonyl compounds with 2- and 3-azido-1,1-dialkoxyalkanesSynthesis, 2009, (2), 227-242,
Synthetic Circuit 12
Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ; 24 h, 150 °C
Reference
- Synthesis of functionalized pyrroles and 6,7-dihydro-1H-indol-4(5H)-ones by reaction of 1,3-dicarbonyl compounds with 2-azido-1,1-diethoxyethaneTetrahedron Letters, 2006, 47(13), 2151-2154,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ; 2 h, 0 - 10 °C; overnight, rt
Reference
- Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moietiesMolecules, 2011, 16, 9368-9385,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; 6 h, 0 - 10 °C; 30 min, 0 - 10 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, 0 - 10 °C; overnight, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, 0 - 10 °C; overnight, rt
Reference
- tetrahydropyrrolonaphthyridinones and related compounds as inhibitors of the HIV integrase enzyme and their preparation, World Intellectual Property Organization, , ,
Synthetic Circuit 15
Reaction Conditions
Reference
- Discovery of potent, selective sulfonylfuran urea endothelial lipase inhibitorsBioorganic & Medicinal Chemistry Letters, 2009, 19(1), 27-30,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Bromine ; 2 h, cooled; 1 h, cooled
1.2 Reagents: Ammonia Solvents: Water ; 1 h; 0.5 h, rt
1.2 Reagents: Ammonia Solvents: Water ; 1 h; 0.5 h, rt
Reference
- Preparation of substituted 1-heterocyclylsulfonyl-2-aminomethyl-5-(hetero)aryl-1H-pyrrole derivatives as acid secretion inhibitors for treating ulcer and related disorders, World Intellectual Property Organization, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ; 15 min
Reference
- Preparation of pyrrolocarboxamides as modulators of orphan nuclear receptor RAR-related orphan receptor-gamma (RORγ, NR1F3) activity and for the treatment of chronic inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ; 0 °C; overnight, rt
Reference
- Preparation of pyrrolopyridines and thiazolopyridines, particularly N-[(4-hydroxy-1H-pyrrolo[2,3-c]pyridin-5-yl)carbonyl]glycine and N-(7-hydroxythiazolo[4,5-c]pyridin-6-yl)carbonyl]glycine derivatives, as hypoxia inducible factor hydroxylase modulators, World Intellectual Property Organization, , ,
Synthetic Circuit 19
Reaction Conditions
Reference
- Product class 13: 1H-pyrrolesScience of Synthesis, 2002, 9, 441-552,
Synthetic Circuit 20
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Raw materials
- 2-Butenoic acid, 3-[(2,2-diethoxyethyl)amino]-, ethyl ester
- 2-Butenoic acid, 3-[(2-hydroxyethyl)amino]-, ethyl ester, (2E)-
- Ethyl acetoacetate
- Acetaldehyde, bromo-(6CI,7CI,8CI,9CI)
- 1H-Pyrrole-3-carboxylic acid, 1-methoxy-2-methyl-, ethyl ester
- ethyl 3-((N-methoxy-N-methylcarbamoyl)methylamino)crotonate
- Acetic Acid 1,2-dibromo-ethyl Ester
- 3,5-Pyridinedicarboxylic acid,4-(chloromethyl)-1,4-dihydro-2,6-dimethyl-, diethyl ester
- 3-Butenoic acid, 2-diazo-, ethyl ester
- 1-acetyl-2-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester
- ethyl 2-butoxycyclopropane-1-carboxylate
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Preparation Products
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:936-12-9)
TANG SI LEI
15026964105
2881489226@qq.com
HU BEI HONG XIN RUI YU JING XI HUA GONG Co., Ltd.
Audited Supplier
(CAS:936-12-9)
CHEN XIN
17771822910
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Ethyl 2-methyl-1H-pyrrole-3-carboxylate Related Literature
-
Obaiah Pandeeti,Sathish Kumar Bijigiri,Pradeepta K. Panda New J. Chem. 2019 43 18437
-
K. C. Gowri Sreedevi,Ajesh P. Thomas,S. Ramakrishnan,P. S. Salini,M. G. Derry Holaday,M. L. P. Reddy,A. Srinivasan Org. Biomol. Chem. 2012 10 3600
936-12-9 (Ethyl 2-methyl-1H-pyrrole-3-carboxylate) Related Products
- 1721-26-2(Ethyl 2-methylnicotinate)
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- 69687-80-5(Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate)
- 614-18-6(Ethyl nicotinate)
- 93-60-7(Methyl nicotinate)
- 94-44-0(Benzyl nicotinate)
- 499-80-9(Pyridine-2,4-dicarboxylic acid)
- 66-72-8(3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde)
- 499-81-0(Pyridine-3,5-dicarboxylic acid)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:936-12-9)Ethyl 2-methyl-1H-pyrrole-3-carboxylate
99%/99%
100g/500g
240.0/1201.0